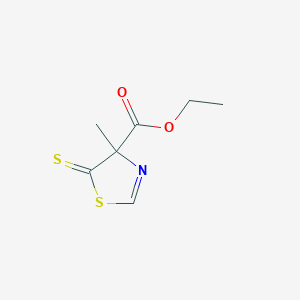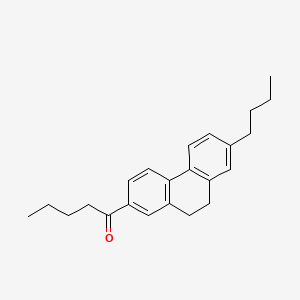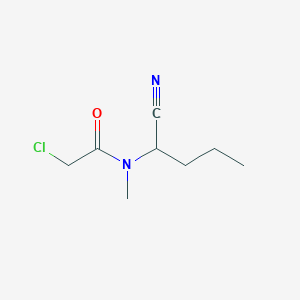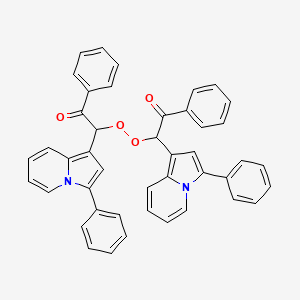
Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the reaction of appropriate thioamides with ethyl acetoacetate under acidic or basic conditions. One common method involves the cyclization of thioamides with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazoles or other reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles and other reduced derivatives.
Substitution: Various substituted thiazoles depending on the electrophilic reagent used.
Scientific Research Applications
Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties, making it a subject of interest in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular receptors and disrupt biological processes, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also contain a thiazole ring with substituents at the 2 and 4 positions, exhibiting similar biological activities.
Thiazolidines: These are reduced derivatives of thiazoles and share some chemical properties and biological activities.
Thiazolines: These are partially saturated thiazole derivatives with similar chemical reactivity.
Uniqueness
Ethyl 4-methyl-5-sulfanylidene-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound in the field of chemistry and biology.
Properties
CAS No. |
61580-03-8 |
|---|---|
Molecular Formula |
C7H9NO2S2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
ethyl 4-methyl-5-sulfanylidene-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S2/c1-3-10-5(9)7(2)6(11)12-4-8-7/h4H,3H2,1-2H3 |
InChI Key |
PJAOYXLLXWAFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=S)SC=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14580651.png)

![5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14580671.png)

![3-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14580677.png)
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(4-chlorophenoxy)-6,7-dihydro-](/img/structure/B14580679.png)
![5-[Benzyl(methyl)amino]thianthren-5-ium iodide](/img/structure/B14580681.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14580682.png)

![Benzene-1,3-dicarboxylic acid;4-[3-(9-carboxynonanoyloxy)-2,2-dimethylpropoxy]carbonyl-2,3-dimethylbenzoic acid;ethane-1,2-diol](/img/structure/B14580702.png)
![2,4-Diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14580717.png)
![6-[2-(Piperidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14580722.png)

![Methyl [(2-oxo-3-phenylpropyl)sulfanyl]acetate](/img/structure/B14580749.png)
